tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromoethyl group, and a piperazine ring. It is used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl bromoacetate with a piperazine derivative. The reaction is carried out under basic conditions using a base such as triethylamine. The reaction is performed in a solvent like tetrahydrofuran at a temperature of around 60°C overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: Oxidized piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Hydrolysis: Piperazine carboxylic acids.
Scientific Research Applications
Tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The piperazine ring can interact with various biological targets, influencing their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: A related compound used in similar synthetic applications.
Ethyl bromoacetate: Another ester derivative with similar reactivity.
Methyl bromoacetate: A smaller ester derivative with comparable chemical properties.
Uniqueness
Tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate is unique due to the presence of both a bromoethyl group and a piperazine ring, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2768327-29-1 |
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Molecular Formula |
C11H19BrN2O3 |
Molecular Weight |
307.2 |
Purity |
95 |
Origin of Product |
United States |
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